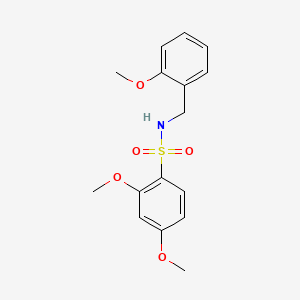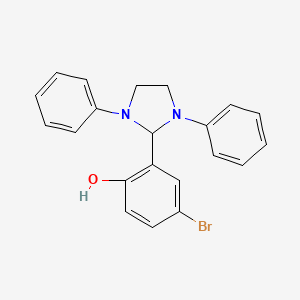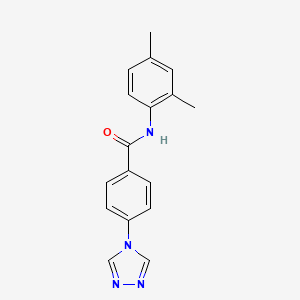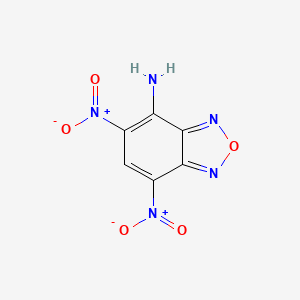
2,4-dimethoxy-N-(2-methoxybenzyl)benzenesulfonamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,4-dimethoxy-N-(2-methoxybenzyl)benzenesulfonamide, also known as DMXAA, is a small molecule that has recently gained attention in the scientific community due to its potential as an anti-cancer agent. DMXAA was first isolated from the New Zealand tree, Flaveria bidentis, and has been synthesized in the lab for further research.
Mécanisme D'action
The mechanism of action of 2,4-dimethoxy-N-(2-methoxybenzyl)benzenesulfonamide is not fully understood, but it is believed to be due to its ability to activate the immune system. 2,4-dimethoxy-N-(2-methoxybenzyl)benzenesulfonamide has been shown to induce the production of cytokines, such as tumor necrosis factor-alpha (TNF-alpha) and interferon-gamma (IFN-gamma), which are important in the immune response to cancer. 2,4-dimethoxy-N-(2-methoxybenzyl)benzenesulfonamide has also been shown to induce apoptosis, or programmed cell death, in cancer cells.
Biochemical and Physiological Effects
2,4-dimethoxy-N-(2-methoxybenzyl)benzenesulfonamide has been shown to have a variety of biochemical and physiological effects. It has been shown to increase the permeability of blood vessels in tumors, which can enhance the delivery of anti-cancer agents. 2,4-dimethoxy-N-(2-methoxybenzyl)benzenesulfonamide has also been shown to inhibit angiogenesis, or the formation of new blood vessels, which is important in the growth and spread of tumors.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of 2,4-dimethoxy-N-(2-methoxybenzyl)benzenesulfonamide is its ability to enhance the anti-tumor activity of other anti-cancer agents. This could lead to the development of more effective cancer treatments. However, 2,4-dimethoxy-N-(2-methoxybenzyl)benzenesulfonamide has also been shown to have limitations in lab experiments. It can be difficult to reproduce the results seen in animal models in human clinical trials. 2,4-dimethoxy-N-(2-methoxybenzyl)benzenesulfonamide has also been shown to have toxic effects on the liver, which could limit its use as an anti-cancer agent.
Orientations Futures
There are several future directions for 2,4-dimethoxy-N-(2-methoxybenzyl)benzenesulfonamide research. One area of interest is the development of new synthetic methods to improve yields and purity. Another area of interest is the development of new formulations of 2,4-dimethoxy-N-(2-methoxybenzyl)benzenesulfonamide that could improve its bioavailability and reduce its toxicity. Finally, there is a need for further research to understand the mechanism of action of 2,4-dimethoxy-N-(2-methoxybenzyl)benzenesulfonamide and its potential as an anti-cancer agent.
Conclusion
In conclusion, 2,4-dimethoxy-N-(2-methoxybenzyl)benzenesulfonamide is a small molecule that has potential as an anti-cancer agent. Its ability to activate the immune system and enhance the anti-tumor activity of other anti-cancer agents makes it an attractive candidate for further research. However, its limitations in lab experiments and toxic effects on the liver must be taken into consideration. Further research is needed to fully understand the potential of 2,4-dimethoxy-N-(2-methoxybenzyl)benzenesulfonamide as an anti-cancer agent.
Méthodes De Synthèse
2,4-dimethoxy-N-(2-methoxybenzyl)benzenesulfonamide can be synthesized in the lab using a multi-step process. The first step involves the reaction of 2,4-dimethoxybenzenesulfonyl chloride with 2-methoxybenzylamine to form 2,4-dimethoxy-N-(2-methoxybenzyl)benzenesulfonamide. This intermediate is then reacted with sodium hydride in dimethylformamide to form 2,4-dimethoxy-N-(2-methoxybenzyl)benzenesulfonamide. The synthesis method has been optimized to improve yields and purity.
Applications De Recherche Scientifique
2,4-dimethoxy-N-(2-methoxybenzyl)benzenesulfonamide has been extensively studied for its potential as an anti-cancer agent. It has been shown to have anti-tumor activity in a variety of cancer cell lines, including lung, breast, and colon cancer. 2,4-dimethoxy-N-(2-methoxybenzyl)benzenesulfonamide has also been shown to have a synergistic effect when used in combination with other anti-cancer agents, such as cisplatin and paclitaxel.
Propriétés
IUPAC Name |
2,4-dimethoxy-N-[(2-methoxyphenyl)methyl]benzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19NO5S/c1-20-13-8-9-16(15(10-13)22-3)23(18,19)17-11-12-6-4-5-7-14(12)21-2/h4-10,17H,11H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KSAPSPBZSSAVDV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)S(=O)(=O)NCC2=CC=CC=C2OC)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19NO5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-[2-(4-fluorophenyl)ethyl]-5-oxo-N-pyridin-3-ylpyrrolidine-3-carboxamide](/img/structure/B5380513.png)

![[4-(diethylamino)-6-morpholin-4-yl-1,3,5-triazin-2-yl]ethylcyanamide](/img/structure/B5380525.png)

![methyl {4-[2-(1H-benzimidazol-2-yl)-2-cyanovinyl]-2-ethoxyphenoxy}acetate](/img/structure/B5380546.png)

![ethyl 2-{[5-(4-bromophenyl)-2-furyl]methylene}-7-methyl-3-oxo-5-phenyl-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B5380562.png)
![1-{[1-(methylsulfonyl)-3-piperidinyl]carbonyl}-4-(3-phenyl-2-propen-1-yl)piperazine](/img/structure/B5380570.png)
![N-cyclopropyl-2-(1-isobutyl-3-oxo-2-piperazinyl)-N-[(2E)-3-phenyl-2-propen-1-yl]acetamide](/img/structure/B5380577.png)

![4-{[4-(diphenylmethyl)-1-piperazinyl]methyl}-1-methyl-1H-pyrrole-2-carbonitrile](/img/structure/B5380587.png)

![N-(2-methoxyethyl)-4-methyl-3-[2-oxo-2-(propylamino)ethyl]-3,4-dihydro-2H-1,4-benzoxazine-6-carboxamide](/img/structure/B5380611.png)
![N-(2-isopropylphenyl)-2-{2-methoxy-4-[2-(5-nitro-2,6-dioxo-1,2,3,6-tetrahydro-4-pyrimidinyl)vinyl]phenoxy}acetamide](/img/structure/B5380622.png)